molecular formula C11H14F3NS B11760350 Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine

Cat. No.: B11760350
M. Wt: 249.30 g/mol
InChI Key: MZTMSXFEKFTRRN-UHFFFAOYSA-N
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Description

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a benzyl group attached to a propyl chain, which is further substituted with a trifluoromethylsulfanyl group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzyl chloride with 3-mercaptopropylamine to form benzyl-(3-mercaptopropyl)-amine. This intermediate is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the trifluoromethylsulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated benzyl or propyl derivatives.

Scientific Research Applications

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The benzyl group may facilitate binding to hydrophobic pockets in proteins or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(3-trifluoromethylsulfanyl-propyl)-carbamate
  • Benzyl-(3-trifluoromethylsulfanyl-propyl)-urea
  • Benzyl-(3-trifluoromethylsulfanyl-propyl)-sulfone

Uniqueness

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as carbamates, ureas, and sulfones, which may have different reactivity and applications. The amine functionality also allows for further derivatization and modification, expanding its utility in various research fields.

Biological Activity

Benzyl-(3-trifluoromethylsulfanyl-propyl)-amine is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyl group attached to a propyl amine moiety, which is further substituted with a trifluoromethylsulfanyl group. Its molecular formula is C10H12F3NSC_{10}H_{12}F_3NS. The presence of fluorine and sulfur atoms in the structure may contribute to unique chemical reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing cellular signaling.
  • Membrane Disruption : The lipophilicity imparted by the trifluoromethylsulfanyl group may allow it to disrupt cellular membranes, leading to cell death or apoptosis in certain contexts.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Effects : Potential activity against bacteria and fungi.
  • Antitumor Properties : Induction of apoptosis in cancer cells has been observed with related compounds.
  • Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study investigated the effects of benzyl-substituted amines on cancer cell lines. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
  • Enzyme Interaction Studies :
    • Research focusing on enzyme kinetics showed that this compound could inhibit key metabolic enzymes involved in cancer metabolism, suggesting a potential role in cancer therapy .
  • Neuroprotective Properties :
    • A recent study evaluated the neuroprotective effects of similar compounds in models of oxidative stress. The results demonstrated that these compounds could mitigate neuronal damage, indicating potential applications in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl-(3-methylsulfanyl-propyl)-amineMethylsulfanyl groupModerate antimicrobial activity
Benzyl-(3-pentafluoroethylsulfanyl-propyl)-aminePentafluoroethyl groupEnhanced cytotoxicity against cancer cells
Benzyl-(3-trifluoromethylthio-propyl)-amineTrifluoromethylthio groupPotential neuroprotective effects

Properties

Molecular Formula

C11H14F3NS

Molecular Weight

249.30 g/mol

IUPAC Name

N-benzyl-3-(trifluoromethylsulfanyl)propan-1-amine

InChI

InChI=1S/C11H14F3NS/c12-11(13,14)16-8-4-7-15-9-10-5-2-1-3-6-10/h1-3,5-6,15H,4,7-9H2

InChI Key

MZTMSXFEKFTRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCSC(F)(F)F

Origin of Product

United States

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